molecular formula C10H10F3NO4 B8487879 6-(2-(2,2,2-Trifluoroethoxy)ethoxy)nicotinic acid

6-(2-(2,2,2-Trifluoroethoxy)ethoxy)nicotinic acid

Cat. No.: B8487879
M. Wt: 265.19 g/mol
InChI Key: UENZRSOFIJHYPP-UHFFFAOYSA-N
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Description

6-(2-(2,2,2-Trifluoroethoxy)ethoxy)nicotinic acid is a useful research compound. Its molecular formula is C10H10F3NO4 and its molecular weight is 265.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10F3NO4

Molecular Weight

265.19 g/mol

IUPAC Name

6-[2-(2,2,2-trifluoroethoxy)ethoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10F3NO4/c11-10(12,13)6-17-3-4-18-8-2-1-7(5-14-8)9(15)16/h1-2,5H,3-4,6H2,(H,15,16)

InChI Key

UENZRSOFIJHYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OCCOCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 6-[2-(2,2,2-trifluoroethoxy)ethoxy]pyridine-3-carboxylate (Intermediate 243, 0.453 g, 1.62 mmol) was dissolved in MeOH (5 mL), 2M aq. sodium hydroxide (1.62 mL, 3.24 mmol) was added and the mixture was stirred at room temperature for 1 h. The mixture was then concentrated under vacuum and acidified with 2M hydrochloric acid. The resultant precipitate was filtered off and dried under vacuum to afford the title compound as a white solid (0.245 g, 57%). 1H NMR (500 MHZ, MeOH-d4) δ ppm 8.79 (1H, d), 8.23 (1H, dd), 6.90 (1H, d), 4.55 (2H, dd), 4.03 (2H, q) and 4.01 (2H, dd).
Name
Methyl 6-[2-(2,2,2-trifluoroethoxy)ethoxy]pyridine-3-carboxylate
Quantity
0.453 g
Type
reactant
Reaction Step One
Name
Intermediate 243
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 71% yield starting from ethyl 6-chloronicotinate and 2-(2,2,2-trifluoroethoxy)ethanol. The reaction between sodium hydride and 2-(2,2,2-trifluoroethoxy)ethanol was performed at 0° C. for 3 min, then ambient temperature for 15 min and then cooled to 0° C. before ethyl 6-s chloronicotinate was added; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.71 (d, 1 H), 8.15 (dd, 1 H), 6.93 (d, 1 H), 4.42-4.52 (m, 2 H), 4.14 (q, 2 H), 3.92-3.97 (m, 2 H); MS (APPI/APCI) m/z 266[M+H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl 6-s chloronicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

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